L-Leucine, N-methyl-N-(phenylmethyl)-

Lipophilicity Drug-likeness ADME

L-Leucine, N-methyl-N-(phenylmethyl)- (CAS 60643-14-3), systematically named (2S)-2-[benzyl(methyl)amino]-4-methylpentanoic acid, is a synthetic N,N-disubstituted L-leucine derivative bearing both an N-methyl and an N-benzyl group on the α-amino nitrogen. Its molecular formula is C14H21NO2 with a molecular weight of 235.32 g/mol.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 60643-14-3
Cat. No. B6599348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucine, N-methyl-N-(phenylmethyl)-
CAS60643-14-3
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)N(C)CC1=CC=CC=C1
InChIInChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17)15(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,17)/t13-/m0/s1
InChIKeyBMANSRYJGUIRIZ-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Leucine, N-methyl-N-(phenylmethyl)- (CAS 60643-14-3): Structural Identity and Physicochemical Profile for Procurement Decisions


L-Leucine, N-methyl-N-(phenylmethyl)- (CAS 60643-14-3), systematically named (2S)-2-[benzyl(methyl)amino]-4-methylpentanoic acid, is a synthetic N,N-disubstituted L-leucine derivative bearing both an N-methyl and an N-benzyl group on the α-amino nitrogen. Its molecular formula is C14H21NO2 with a molecular weight of 235.32 g/mol . The compound possesses a computed LogP of 2.62 and a topological polar surface area (PSA) of 40.54 Ų , physicochemical parameters that place it in a distinctly different property space from natural L-leucine (XLogP −1.39, PSA 63.32 Ų) and from mono-substituted analogs such as N-methyl-L-leucine (LogP ~0.96–1.10, PSA 49.33) [1] and N-benzyl-L-leucine (LogP ~2.67, PSA 49.33) . This dual substitution pattern confers a unique combination of enhanced lipophilicity and reduced hydrogen-bonding capacity compared to any single-substitution analog, making the compound a strategically distinct choice for applications requiring modulated physicochemical properties.

Why N-Benzyl-L-leucine or N-Methyl-L-leucine Cannot Substitute for L-Leucine, N-methyl-N-(phenylmethyl)- in Structure-Dependent Applications


Substituting the N,N-disubstituted compound with either mono-substituted analog (N-benzyl-L-leucine or N-methyl-L-leucine) introduces a fundamental change in hydrogen-bond donor capacity: the target compound has zero N–H donors (tertiary amine), whereas both mono-substituted analogs retain one N–H donor (secondary amine) . This single difference alters molecular recognition at every level—from peptide coupling reactivity to receptor pharmacophore engagement. In the well-characterized NK1 antagonist series, the N-benzyl-N-methyl amide terminus is essential for high-affinity binding [1]; replacement with an N–H-containing N-benzyl amide or an N-methyl amide alone results in substantial loss of potency. Similarly, procurement of the D-enantiomer (CAS 89384-52-1) in place of the L-enantiomer would invert stereochemistry at the chiral center, a change that demonstrably alters biological activity in leucine-containing peptide ligands [2]. These structural distinctions are non-negotiable for applications where the precise spatial orientation of the benzyl and methyl groups determines target engagement.

L-Leucine, N-methyl-N-(phenylmethyl)- (CAS 60643-14-3): Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (LogP): 2.3-Fold Increase vs. N-Methyl-L-leucine and Comparable Value to N-Benzyl-L-leucine with Distinct PSA Profile

The target compound exhibits a computed LogP of 2.62 , which represents a 2.4-fold increase over N-methyl-L-leucine (LogP 1.10) [1] and a 2.7-fold increase over native L-leucine (LogP 0.96–1.14) . Although its LogP is closely matched to N-benzyl-L-leucine (LogP 2.67) , the target compound achieves this lipophilicity with a lower PSA (40.54 vs. 49.33 Ų), indicating reduced polarity. This is attributable to the tertiary amine losing one hydrogen-bond donor relative to the secondary amine in N-benzyl-L-leucine.

Lipophilicity Drug-likeness ADME Physicochemical profiling

Hydrogen-Bond Donor Elimination: Tertiary Amine vs. Secondary Amine in Mono-Substituted Analogs

The target compound features a tertiary amine (N-benzyl-N-methyl) with zero hydrogen-bond donor (HBD) capacity at the α-amino position, whereas N-benzyl-L-leucine and N-methyl-L-leucine each retain one N–H hydrogen-bond donor . This is reflected in the PSA difference of 8.79 Ų between the target compound (PSA 40.54) and N-benzyl-L-leucine (PSA 49.33), consistent with the loss of one H-bond donor contribution . In the context of N-methylated peptides, each N-methyl group removal of an HBD has been shown to improve passive membrane permeability in Caco-2 and PAMPA assays by reducing desolvation penalties [1].

Hydrogen bonding Molecular recognition Peptide coupling Permeability

N-Benzyl-N-Methyl Amide Motif as Essential Pharmacophore Element in NK1 Receptor Antagonists (FR113680 and FK888)

The N-benzyl-N-methyl amide terminus—directly derivable from the target compound's N-benzyl-N-methyl amino acid scaffold—constitutes an essential pharmacophore element in potent NK1 receptor antagonists. FR113680 (Ac-Thr-D-Trp(CHO)-Phe-NMeBzl) inhibited substance P-induced guinea-pig tracheal contraction with an IC50 of 2.3 × 10⁻⁶ M and substance P binding to guinea-pig lung membranes in the 10⁻⁸ M range [1]. The close analog FK888 (containing the identical N-benzyl-N-methyl amide C-terminus) binds the human NK1 receptor with a Ki of 0.69 nM and displays 320-fold selectivity for human over rat NK1 receptors . In the SAR studies, the dipeptide half D-Trp(CHO)-Phe-NMeBzl was identified as essential for receptor recognition [1]; modification of the N-methyl-N-benzyl amide to other C-terminal groups resulted in significant potency loss.

NK1 antagonist Substance P Neurokinin receptor Peptidomimetic pharmacophore

Free Carboxylic Acid Functionality: Direct Conjugation Capability vs. Ester Prodrug Forms

Unlike N-methyl-L-leucine benzyl ester (CAS 48168-99-6, LogP 2.36), which requires deprotection before amide bond formation, the target compound (CAS 60643-14-3) presents a free carboxylic acid ready for direct activation and coupling in peptide synthesis . The benzyl ester analog lacks an ionizable carboxyl group under physiological pH conditions, whereas the target compound's free acid (predicted pKa ~2–3 for the carboxylic acid group) enables pH-dependent solubility modulation and salt formation . This functional group distinction is critical for solid-phase peptide synthesis workflows, where free acids are coupled directly using standard activation reagents (HBTU, HATU, etc.) without additional deprotection steps.

Peptide synthesis Conjugation chemistry Building block Functional group compatibility

Chiral Identity: (S)-Enantiomer Distinct from (R)-Enantiomer (CAS 89384-52-1) in Stereospecific Applications

CAS 60643-14-3 is specifically the L-enantiomer (2S configuration), while CAS 89384-52-1 corresponds to the D-enantiomer (2R configuration) [1]. Although the computed LogP (2.62) and PSA (40.54) are identical for both enantiomers , stereochemistry is a decisive factor in biological recognition. In a systematic study of leucine homodipeptide stereomers, the D-Leu-containing compound (A7) showed the highest antineoplastic activity with distinct cell cycle arrest and apoptosis induction, whereas the corresponding L-Leu stereomer exhibited a different activity profile [2]. For applications in peptide-based drug design, the L-configuration at the leucine α-carbon preserves compatibility with ribosomal peptide synthesis machinery and mammalian proteolytic enzymes that process L-amino acid substrates.

Chiral purity Enantiomer Stereospecificity Peptide conformation

Procurement-Relevant Application Scenarios for L-Leucine, N-methyl-N-(phenylmethyl)- (CAS 60643-14-3)


Medicinal Chemistry: Synthesis of NK1 Receptor Antagonist Candidates via NMeBzl Pharmacophore Introduction

The compound serves as a direct building block for introducing the N-benzyl-N-methyl amide (NMeBzl) C-terminus into peptidomimetic NK1 antagonists. The validated pharmacophore, as demonstrated in FR113680 (IC50 = 2.3 μM against SP-induced tracheal contraction) and FK888 (Ki = 0.69 nM at human NK1), requires an N-methyl-N-benzyl amine motif for high-affinity receptor engagement . The free carboxylic acid of 60643-14-3 allows direct coupling to amine-containing scaffolds via standard amide bond formation, enabling rapid SAR exploration around this critical pharmacophore element. Procurement of this specific CAS number ensures the correct L-stereochemistry, which preserves compatibility with the peptide backbone geometry required for NK1 receptor binding [1].

Peptide and Peptidomimetic Synthesis: N-Methylated Building Block with Enhanced Membrane Permeability Potential

Incorporation of N-methylated amino acids into peptide sequences is a well-established strategy to improve passive membrane permeability by reducing the number of hydrogen-bond donors. The target compound's tertiary amine (zero N–H donors) combined with high computed lipophilicity (LogP 2.62) and low PSA (40.54 Ų) makes it a strategically valuable building block for designing cell-permeable peptides. Its free acid functionality enables direct incorporation into both solid-phase and solution-phase peptide synthesis workflows without additional protecting group manipulation, streamlining the synthesis of N-methylated peptide libraries for phenotypic screening campaigns [1].

Chiral Reference Standard and Enantiomeric Purity Control in Analytical Method Development

The distinct CAS registry entries for the L-enantiomer (60643-14-3) and D-enantiomer (89384-52-1), despite their identical molecular formula and computed physicochemical properties (LogP 2.62, PSA 40.54 for both) , make the L-enantiomer an essential reference standard for chiral HPLC method development and enantiomeric purity determination. In peptide-based drug substances where the NMeBzl motif is incorporated, verifying enantiomeric purity of the starting amino acid building block is critical for downstream product quality, particularly given the documented stereochemistry-dependent differences in biological activity observed in leucine-derived bioactive peptides [1].

Physicochemical Probe for Structure-Property Relationship (SPR) Studies of N,N-Disubstituted Amino Acids

The compound's unique combination of dual N-substitution—placing it in a distinct property space from both mono-substituted analogs and the natural amino acid—makes it a valuable probe molecule for systematic SPR studies. With a computed ΔLogP of +1.52 over N-methyl-L-leucine and a ΔPSA of –8.79 Ų relative to N-benzyl-L-leucine , 60643-14-3 can serve as a reference point in experimental determinations of how incremental N-substitution affects experimentally measured LogD, solubility, permeability, and metabolic stability in head-to-head comparator panels with its mono-substituted and unsubstituted analogs.

Quote Request

Request a Quote for L-Leucine, N-methyl-N-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.